

Technical Support Center: CL-20 Polymorphic Transformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanitrohexaazaisowurtzitane*

Cat. No.: B163516

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the energetic material CL-20. The focus is on preventing and controlling its polymorphic transformations to ensure stability, safety, and performance.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and formulation of CL-20.

Issue 1: Unexpected Phase Transformation of ϵ -CL-20 During Storage or Processing

- Question: My ϵ -CL-20 sample, which is the most stable and desirable polymorph, is transforming into the γ - or β -polymorph over time or during formulation. What could be the cause and how can I prevent this?
- Answer: The polymorphic stability of ϵ -CL-20 is influenced by several factors, including temperature, pressure, and the presence of solvents.^{[1][2]} The ϵ -polymorph is the most thermodynamically stable form under ambient conditions.^{[1][3]} However, elevated temperatures can induce a solid-solid transition to the γ -form.^{[1][4]} For instance, the $\epsilon \rightarrow \gamma$ phase transformation has been observed to begin between 115 and 120 °C, completing at 130 °C.^[4] The presence of certain solvents can also mediate transformations, often leading to the less stable β -polymorph initially, which then converts to the ϵ -form.^{[2][5]}

Troubleshooting Steps:

- Control Temperature: Store ϵ -CL-20 at controlled room temperature, avoiding exposure to high temperatures. During processing, minimize heating steps or use lower temperatures whenever possible.
- Solvent Selection: Be mindful of the solvents used in any processing steps. If a solvent is necessary, select one that does not promote the dissolution and re-precipitation into a less stable polymorph. Ethyl acetate has been identified as a solvent in which the cocrystallization rate of CL-20 with HMX is high, suggesting it can influence crystal formation.[\[6\]](#)
- Surface Passivation: Consider coating the CL-20 crystals. A dense core-shell structure, for example using polydopamine, can delay the $\epsilon \rightarrow \gamma$ transformation by as much as 30 °C.[\[7\]](#) [\[8\]](#)
- Co-crystallization: Forming a co-crystal of CL-20 with another compound, such as HMX or TNT, can significantly enhance its stability.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Issue 2: Increased Sensitivity of CL-20 Samples to Mechanical Stimuli

- Question: I am observing an increase in the impact and friction sensitivity of my CL-20 material. Could this be related to polymorphic changes?
- Answer: Yes, the mechanical sensitivity of CL-20 is highly dependent on its polymorphic form. Generally, the ϵ -polymorph exhibits the lowest sensitivity to mechanical stimuli compared to the α , β , and γ forms.[\[2\]](#)[\[12\]](#) An unintended polymorphic transformation to a less stable form can lead to an increase in sensitivity, posing a significant safety concern.[\[13\]](#)[\[14\]](#)

Troubleshooting Steps:

- Polymorph Characterization: Verify the polymorphic form of your CL-20 sample using analytical techniques such as Powder X-ray Diffraction (PXRD)[\[15\]](#) or Raman Spectroscopy.[\[16\]](#)
- Crystal Quality: Poor crystal quality, including the presence of defects and internal voids, can also increase sensitivity. The processing of CL-20 can cause damage to the crystals.

[17] Employ crystallization methods that produce high-quality, well-defined crystals.

- Surface Coating: Applying a coating, such as tannic acid followed by an energetic coordination polymer, can reduce impact sensitivity by as much as 58% without a significant decrease in energy output.[18][19]
- Particle Size and Morphology: Controlling particle size and morphology through techniques like spheronization can also mitigate mechanical sensitivity.[13][20]

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphs of CL-20 and how do their stabilities compare?

A1: CL-20 is known to exist in several polymorphic forms under ambient pressure: α , β , γ , and ϵ .[2] A high-pressure ζ -polymorph also exists.[2] The thermodynamic stability of the ambient pressure polymorphs generally follows the order: $\epsilon > \gamma > \beta$.[1][3] The ϵ -polymorph is the most dense and has the highest thermal stability, making it the most desirable form for applications. [2][12]

Polymorph	Relative Stability	Key Characteristics
ϵ -CL-20	Most Stable	Highest density and thermal stability, lowest sensitivity.[12]
γ -CL-20	Intermediate	Less stable than ϵ -CL-20. Can be formed by heating the ϵ - or β -forms.[1]
β -CL-20	Less Stable	Often the first polymorph to precipitate from polar solvents. [1]
α -CL-20	Hydrated form	A hydrated polymorph.[5]

Q2: What is co-crystallization and how does it prevent polymorphic transformation?

A2: Co-crystallization is a technique where two or more different molecules are brought together in a highly ordered crystalline structure through non-covalent interactions, such as hydrogen bonds.[9] In the context of CL-20, forming co-crystals with other energetic materials

like HMX or TNT can significantly improve its stability and reduce its sensitivity.[9][10][11] The new crystal lattice of the co-crystal has different thermodynamic properties than pure CL-20, effectively "locking" it into a stable form and preventing transformation to its less stable polymorphs. For example, a co-crystal of CL-20 and HMX exhibits safety properties similar to HMX but with the higher performance of CL-20.[10]

Q3: How can I coat CL-20 particles to enhance their stability?

A3: Surface coating, or passivation, is a highly effective method to inhibit polymorphic transformation and reduce sensitivity. This involves creating a protective layer on the surface of the CL-20 crystals.

- Polymer Coating: In-situ polymerization of dopamine on the surface of ϵ -CL-20 crystals forms a dense core-shell structure. This coating can delay the onset of the $\epsilon \rightarrow \gamma$ phase transition by approximately 30 °C.[7][8]
- Two-Step Coating with Tannic Acid and Coordination Polymers: A two-step method involving the in-situ polymerization of tannic acid on the CL-20 surface, followed by the hydrothermal formation of an energetic coordination polymer, has been shown to decrease impact sensitivity by 58%. [18][19]

Q4: What analytical techniques are recommended for identifying CL-20 polymorphs?

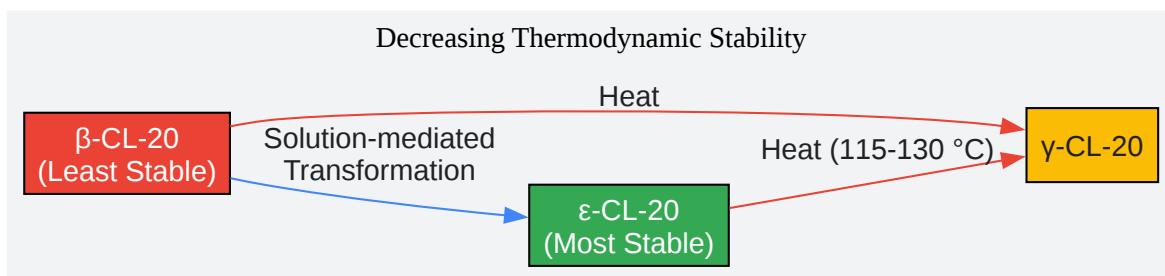
A4: Several analytical techniques can be used to characterize and differentiate the polymorphs of CL-20:

- Powder X-ray Diffraction (PXRD): This is a primary and definitive method for identifying the crystal structure of each polymorph. Each polymorph has a unique diffraction pattern.[2][15]
- Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and IR can distinguish between polymorphs based on differences in their molecular vibrations.[2][5][16]
- Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal behavior of CL-20, including the temperatures at which polymorphic transitions and decomposition occur.[7]

- Microscopy (SEM and Optical): Scanning Electron Microscopy (SEM) and optical microscopy can reveal differences in the crystal morphology (shape and size) of the various polymorphs. [\[21\]](#)

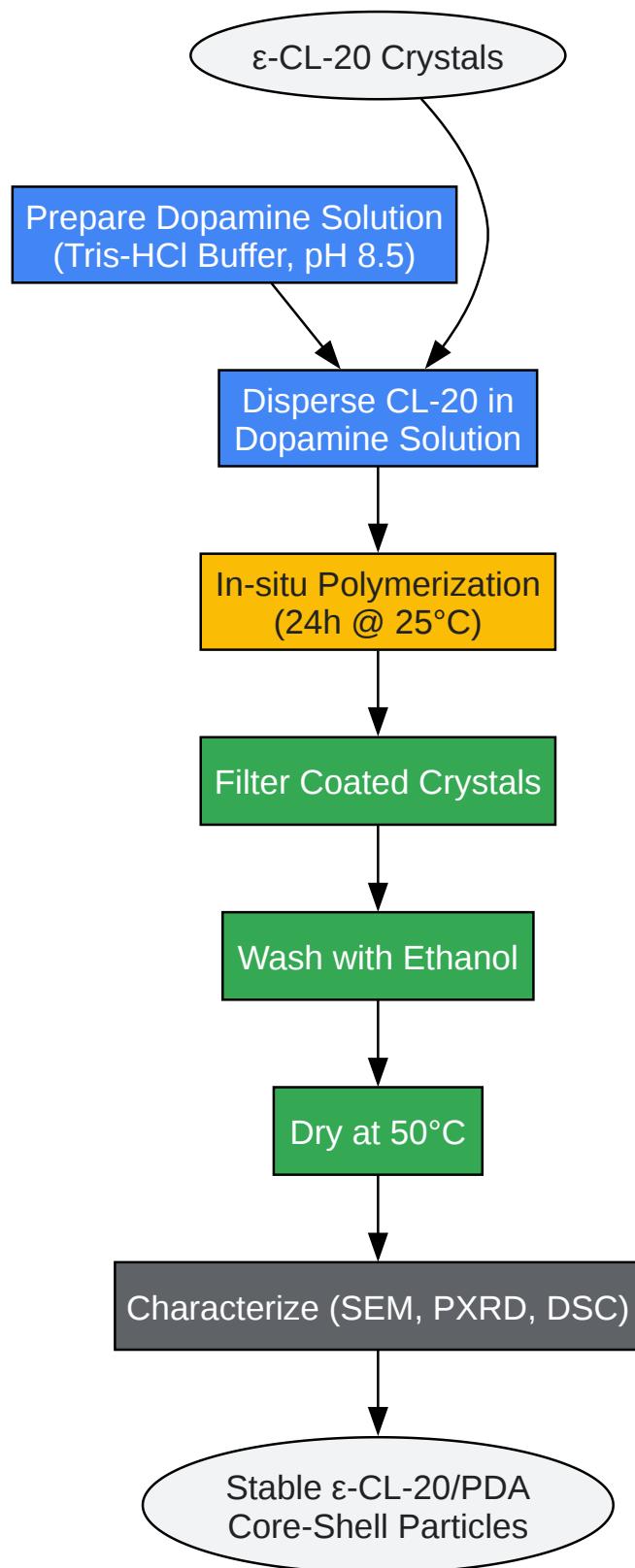
Experimental Protocols

Protocol 1: Co-crystallization of CL-20 and HMX (2:1 Molar Ratio)


- Objective: To prepare a stable co-crystal of CL-20 and HMX to prevent polymorphic transformation.
- Methodology:
 - Prepare separate saturated solutions of ϵ -CL-20 and β -HMX in a suitable solvent, such as ethyl acetate.[\[6\]](#) The choice of solvent is critical as it can influence the cocrystallization process.
 - Mix the solutions in a 2:1 molar ratio of CL-20 to HMX.[\[22\]](#)
 - Allow the solvent to evaporate slowly at a controlled temperature. Slow evaporation promotes the formation of high-quality co-crystals.
 - Collect the resulting crystals by filtration and dry them under vacuum.
 - Characterize the product using PXRD to confirm the formation of the co-crystal and the absence of pure CL-20 or HMX polymorphs.

Protocol 2: Surface Coating of ϵ -CL-20 with Polydopamine (PDA)

- Objective: To create a protective PDA shell around ϵ -CL-20 crystals to enhance thermal stability.
- Methodology:
 - Dissolve dopamine hydrochloride in a Tris-HCl buffer solution (10 mM, pH 8.5).[\[7\]](#)
 - Disperse ϵ -CL-20 crystals in the dopamine solution.


- Stir the suspension at room temperature (25 °C) for 24 hours to allow for the in-situ polymerization of dopamine onto the crystal surfaces.[7] A color change to dark brown indicates the formation of the PDA coating.
- Filter the coated crystals from the suspension.
- Wash the filtered product with ethanol several times to remove any unreacted dopamine.
- Dry the ϵ -CL-20/PDA core-shell particles at 50 °C.[7]
- Confirm the presence of the coating and the stability of the ϵ -polymorph using SEM, PXRD, and DSC.

Visualizations

[Click to download full resolution via product page](#)

Caption: Polymorphic transformation pathways of CL-20.

[Click to download full resolution via product page](#)

Caption: Workflow for polydopamine coating of ϵ -CL-20.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solid–solid polymorphic transition of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) at high temperature by metadynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid–solid polymorphic transition of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) at high temperature by metadynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Thermally induced polymorphic transformation of Hexanitrohexaazaisowurtzitane (CL-20) - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on the effect of solvent on cocrystallization of CL-20 and HMX through theoretical calculations and experiments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CL-20-Based Cocrystal Energetic Materials: Simulation, Preparation and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexanitrohexaazaisowurtzitane - Wikipedia [en.wikipedia.org]
- 11. Study on the Cocrystallization Mechanism of CL-20/HMX in a Propellant Aging Process through Theoretical Calculations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanical Sensitivity Improvement of CL-20 by Using Crystal Passivation: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tuning the Energetic Performance of CL-20 by Surface Modification Using Tannic Acid and Energetic Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Quantitative analysis of α -CL-20 polymorphic impurity in ϵ -CL-20 using Dispersive Raman Spectroscopy | Semantic Scholar [semanticscholar.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: CL-20 Polymorphic Transformation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163516#preventing-polymorphic-transformation-in-cl-20>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com